2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
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Overview
Description
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with dipotassium cyanodithioimidocarbonate and 2-chloroacetamides. The reaction is catalyzed by iodine and carried out in dimethyl sulfoxide (DMSO) at 120°C. This method yields the desired compound in high purity and yield .
Chemical Reactions Analysis
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium, and reaction temperatures ranging from room temperature to 150°C. Major products formed from these reactions include various substituted thiazolopyrimidines and their derivatives .
Scientific Research Applications
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation. Additionally, it can modulate various signaling pathways involved in cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione can be compared with other similar compounds, such as:
7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine: This compound has a similar structure but contains a chlorine atom, which can alter its chemical and biological properties.
2-(Methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine: This compound has a different substitution pattern on the thiazolopyrimidine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dithione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113294-79-4 |
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Molecular Formula |
C6H5N3S4 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11) |
InChI Key |
ZSLPURGFFOIRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C(=S)NC(=S)N2 |
Origin of Product |
United States |
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